LogP and PSA Differentiation: 7-Aminobenzofuran vs. Unsubstituted Benzofuran and 5-Aminobenzofuran
The calculated LogP and topological polar surface area (TPSA) of 7-aminobenzofuran demonstrate distinct physicochemical characteristics compared to its unsubstituted core and other regioisomers. Specifically, 7-aminobenzofuran has a LogP of 2.596 and a TPSA of 39.16 Ų . In contrast, unsubstituted benzofuran exhibits a lower TPSA of 13.10 Ų and a LogP ranging from 2.13 to 2.75 [1]. While direct experimental LogP data for 5-aminobenzofuran is not available, the different substitution pattern inherently alters electron distribution and hydrogen bonding capacity, leading to a unique solubility and permeability profile that cannot be extrapolated from the 7-amino regioisomer .
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | LogP: 2.596; TPSA: 39.16 Ų |
| Comparator Or Baseline | Benzofuran: LogP 2.13-2.75, TPSA 13.10 Ų; 5-Aminobenzofuran: LogP not reported, TPSA not reported |
| Quantified Difference | TPSA: 39.16 Ų (7-amino) vs. 13.10 Ų (benzofuran) — a 3-fold increase in polarity |
| Conditions | Calculated properties (ACD/Labs, ChemAxon) as reported by ChemSrc and plantAEDB |
Why This Matters
The 3-fold higher TPSA of 7-aminobenzofuran compared to unsubstituted benzofuran predicts significantly different passive membrane permeability and aqueous solubility, which is critical for selecting building blocks in medicinal chemistry campaigns.
- [1] plantAEDB. Benzofuran (CID 279487). Topological Polar Surface Area: 13.10 Ų; XLogP: 2.70. View Source
